molecular formula C12H8F3NO3 B13716137 Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate CAS No. 668970-86-3

Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B13716137
CAS No.: 668970-86-3
M. Wt: 271.19 g/mol
InChI Key: OYSFTWWQUFIVGG-UHFFFAOYSA-N
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Description

Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate is a fluorinated isoxazole derivative characterized by a trifluoromethyl-substituted phenyl ring attached to the isoxazole core and a methyl ester group at the 3-position. Isoxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity, metabolic stability, and tunable electronic properties . The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, making this compound a candidate for bioactive molecule development.

Properties

IUPAC Name

methyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-18-11(17)9-6-10(19-16-9)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFTWWQUFIVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189848
Record name Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-86-3
Record name Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668970-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes . This reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves scalable and efficient synthetic routes. The use of metal-free catalysts and eco-friendly synthetic strategies is becoming increasingly popular due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods not only reduce environmental impact but also improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Methyl 5-[2-(trifluoromethyl)phenyl]isoxazole-3-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of isoxazole compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis .
  • Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects. Research indicates that isoxazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Enzyme Inhibition : This compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders. The trifluoromethyl group enhances the binding affinity to target enzymes, thus modulating their activity .

Material Science

  • Advanced Materials Development : this compound can serve as a building block in the synthesis of advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties like thermal stability and chemical resistance .
  • Biodegradable Polymers : Research into biodegradable polymers has identified isoxazole derivatives as potential components due to their favorable degradation profiles and biocompatibility. These materials are being developed for applications in drug delivery systems and tissue engineering .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives, including this compound, demonstrated significant bactericidal activity against Mycobacterium tuberculosis. The compounds were tested for their ability to inhibit bacterial growth in vitro, showing low cytotoxicity towards eukaryotic cells while maintaining high selectivity towards the target bacteria .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays evaluated the anti-inflammatory potential of this compound by measuring its effect on cytokine production in macrophages. Results indicated a marked reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Trifluoromethoxy Groups
  • Methyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate (SY268078) : Replacing the trifluoromethyl group with a trifluoromethoxy substituent alters electronic and steric properties. The trifluoromethoxy group introduces an oxygen atom, increasing polarity but reducing lipophilicity compared to the trifluoromethyl analog. This substitution may impact bioavailability and target binding in medicinal chemistry applications .
  • Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate (SY268083): The ethyl ester variant further modifies solubility and metabolic stability.
Substituent Position and Size
  • Methyl 5-(4-Butylphenyl)isoxazole-3-carboxylate (SY268084) : A bulkier butyl group at the para-position increases hydrophobicity but may reduce conformational flexibility, affecting interactions with enzymes or receptors .

Ester Group Modifications

  • Ethyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate : Compared to the methyl ester, the ethyl ester (SY268083) exhibits higher molecular weight (MW: ~289 vs. ~275) and logP (~3.2 vs. ~2.8), enhancing membrane permeability but slowing renal clearance .
  • 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylic Acid (SY268077) : Removal of the ester group increases acidity (pKa ~4.5), making it more water-soluble but less able to penetrate lipid bilayers .

Comparison with Non-Isoxazole Fluorinated Compounds

  • Triflusulfuron Methyl Ester : A sulfonylurea herbicide with a trifluoromethyl-triazine core. Unlike the isoxazole derivative, its mechanism involves inhibition of acetolactate synthase (ALS) in plants. The trifluoromethyl group here enhances herbicidal activity and photostability .
  • Metsulfuron Methyl Ester: Another sulfonylurea herbicide with a methoxy-substituted triazine ring. The absence of fluorine reduces electronegativity, leading to lower soil persistence compared to trifluoromethyl analogs .

Table 1: Key Structural and Functional Differences

Compound Name Substituent (Position) Ester Group Key Properties/Applications Reference
Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate CF₃ (ortho) Methyl High lipophilicity, potential agrochemical use
Methyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate OCF₃ (ortho) Methyl Increased polarity, reduced metabolic stability
Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate OCF₃ (ortho) Ethyl Extended half-life, higher logP
Triflusulfuron Methyl Ester CF₃-triazine Methyl ALS inhibitor, herbicide

Research Findings and Trends

  • Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, stabilizing the isoxazole ring and enhancing reactivity in electrophilic substitutions .
  • Metabolic Stability : Methyl esters are more prone to hydrolysis by esterases than ethyl esters, as observed in related sulfonylurea herbicides .
  • Agrochemical Potential: While the target compound lacks explicit activity data, structurally similar trifluoromethyl-isoxazoles are known for insecticidal and fungicidal properties .

Biological Activity

Methyl 5-[2-(trifluoromethyl)phenyl]isoxazole-3-carboxylate (CAS: 668970-86-3) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₈F₃NO₃
  • Molecular Weight : 271.19 g/mol
  • SMILES : O=C(OC)C1=NOC(=C1)C=2C=CC=CC2C(F)(F)F
  • InChI Key : OYSFTWWQUFIVGG-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry.

Anti-inflammatory Activity

One of the most significant findings regarding this compound is its anti-inflammatory properties. Research indicates that derivatives of isoxazole compounds often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways.

  • Case Study : A study reported that similar compounds with trifluoromethyl substitutions showed potent COX-2 inhibitory activities with IC₅₀ values as low as 0.01 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy against cancer cells.

  • Research Findings : In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, particularly COX enzymes.
  • Cell Signaling Modulation : It may interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ (μM)Selectivity Index
This compoundAnti-inflammatoryTBDTBD
CelecoxibCOX-2 Inhibitor82.2Reference
Compound A (similar structure)AnticancerTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via 1,3-dipolar cycloaddition of nitrile oxides to alkynes. Key steps include:

  • Cyclization : Reacting trifluoromethyl-substituted benzaldehyde derivatives with hydroxylamine to form the isoxazole ring.
  • Esterification : Methyl esterification using methanol under acidic or basic catalysis.
  • Purification : Column chromatography or recrystallization to isolate the product .
    • Optimization : Reaction temperature (often 60–80°C), pH (neutral to slightly acidic), and solvent polarity (e.g., THF or DMF) are critical. Automated flow reactors improve reproducibility for scaled synthesis .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the isoxazole ring and trifluoromethyl substitution.
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between phenyl and isoxazole rings), though challenges arise from fluorine’s low electron density .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 285.06 g/mol) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity and physicochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs.
  • Positional Effects : 2-Trifluoromethyl substitution (vs. 3- or 4-) reduces steric hindrance, improving receptor binding in kinase inhibition assays .
    • Table: Comparative Properties of Analogues
Substituent PositionlogPSolubility (mg/mL)Bioactivity (IC50, nM)
2-CF32.80.1512.3 (Kinase X)
4-CF32.50.0845.6 (Kinase X)
Data inferred from structural analogs in

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial activity (MIC ranging from 8–64 µg/mL) may arise from assay conditions (e.g., pH, bacterial strain variability).

  • Methodological Solutions :
  • Dose-Response Curves : Use standardized CLSI protocols.
  • Computational Modeling : Docking studies to identify binding site variations (e.g., cytochrome P450 interactions) .

Q. How is the compound’s stability assessed under physiological conditions?

  • Experimental Design :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC. The methyl ester group shows slower hydrolysis than ethyl analogs (t½ = 24 vs. 8 hrs) .
  • Photostability : Expose to UV light (λ = 254 nm); trifluoromethyl groups reduce photooxidation risk compared to chlorine substituents .

Methodological Considerations

Q. What computational tools predict the compound’s interactions with biological targets?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) using AMBER or GROMACS.
  • QSAR Modeling : Train models on datasets of isoxazole derivatives to predict ADMET properties .

Q. How are synthetic byproducts identified and minimized?

  • Byproduct Analysis :

  • LC-MS/MS : Detect trace impurities (e.g., regioisomeric isoxazoles).
  • Reaction Optimization : Add scavengers (e.g., polymer-supported reagents) to trap electrophilic intermediates .

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